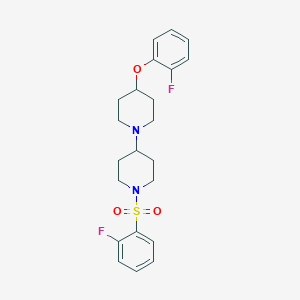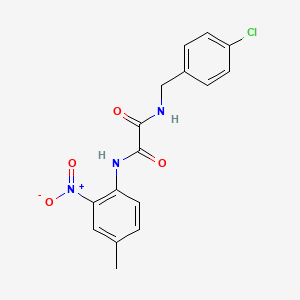![molecular formula C19H18N2O3S B2489130 N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-4-phényloxane-4-carboxamide CAS No. 1207007-14-4](/img/structure/B2489130.png)
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-4-phényloxane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-4-phenyloxane-4-carboxamide is a heterocyclic compound that incorporates both furan and thiazole rings
Applications De Recherche Scientifique
Chemistry: It is used as a building block for synthesizing other complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas .
Mode of Action
Furan-containing compounds are known to interact with various biological targets, leading to a range of therapeutic effects .
Biochemical Pathways
Furan derivatives are known to interact with various biochemical pathways, leading to their diverse therapeutic effects .
Result of Action
Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Analyse Biochimique
Biochemical Properties
The biochemical properties of N-(4-(furan-2-yl)thiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide are not well-studied. Compounds containing similar functional groups have been shown to exhibit a range of biological activities. For instance, thiazole derivatives have been found to possess antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities
Cellular Effects
Based on the known activities of similar compounds, it could potentially influence cell function by interacting with various cell signaling pathways, influencing gene expression, or altering cellular metabolism
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression
Méthodes De Préparation
The synthesis of N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-4-phenyloxane-4-carboxamide typically involves multiple steps. One common method starts with the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol to form N-(pyridin-2-yl)furan-2-carboxamide. This intermediate is then treated with diphosphorus pentasulfide in anhydrous toluene to yield the corresponding thioamide. The thioamide is subsequently oxidized with potassium ferricyanide in an alkaline medium to form the final product .
Analyse Des Réactions Chimiques
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thioamide intermediate can be oxidized using potassium ferricyanide in an alkaline medium.
Alkylation: Alkylation with methyl iodide can lead to the formation of a quaternization product at the pyridine nitrogen atom.
Comparaison Avec Des Composés Similaires
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-4-phenyloxane-4-carboxamide can be compared with other similar compounds such as:
2-(furan-2-yl)[1,3]thiazolo[4,5-b]pyridine: This compound also contains furan and thiazole rings and exhibits similar biological activities.
Thiazole derivatives: These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and antiviral properties.
Propriétés
IUPAC Name |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c22-17(21-18-20-15(13-25-18)16-7-4-10-24-16)19(8-11-23-12-9-19)14-5-2-1-3-6-14/h1-7,10,13H,8-9,11-12H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYQWMOLTKDZBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NC3=NC(=CS3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2489050.png)




![N-(3-CHLORO-4-METHYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2489062.png)
![3-Fluoro-4-[(trifluoromethyl)sulfanyl]aniline](/img/structure/B2489063.png)

![ethyl 2-{[3-benzyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate](/img/structure/B2489065.png)
![1-(3,5-dimethylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2489066.png)
![N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-4-carboxamide](/img/structure/B2489068.png)

